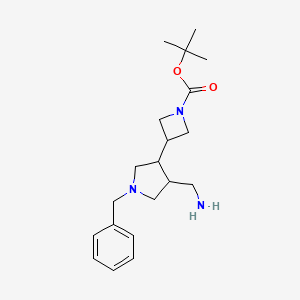

Tert-butyl 3-(4-(aminomethyl)-1-benzylpyrrolidin-3-yl)azetidine-1-carboxylate

Description

Properties

Molecular Formula |

C20H31N3O2 |

|---|---|

Molecular Weight |

345.5 g/mol |

IUPAC Name |

tert-butyl 3-[4-(aminomethyl)-1-benzylpyrrolidin-3-yl]azetidine-1-carboxylate |

InChI |

InChI=1S/C20H31N3O2/c1-20(2,3)25-19(24)23-12-17(13-23)18-14-22(11-16(18)9-21)10-15-7-5-4-6-8-15/h4-8,16-18H,9-14,21H2,1-3H3 |

InChI Key |

MHJWWDGWQBEHRL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C2CN(CC2CN)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(4-(aminomethyl)-1-benzylpyrrolidin-3-yl)azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include tert-butyl chloroformate, benzylamine, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The Boc-protected azetidine ring undergoes nucleophilic substitution under acidic or basic conditions. Key reactions include:

-

Deprotection of the Boc group : Acidic hydrolysis (e.g., HCl in dioxane) or trifluoroacetic acid (TFA) in dichloromethane removes the Boc group, yielding the free amine.

-

Benzyl group cleavage : Catalytic hydrogenation (H₂/Pd-C) or Birch reduction removes the benzyl group from the pyrrolidine nitrogen.

| Reaction | Conditions | Outcome | Yield | Reference |

|---|---|---|---|---|

| Boc deprotection | 4M HCl/dioxane, 25°C, 2h | Azetidine free amine | 85–90% | |

| Benzyl group hydrogenolysis | 10% Pd-C, H₂ (1 atm), EtOH, 6h | Deprotected pyrrolidine amine | 78% |

Hydrogenation Reactions

The pyrrolidine and azetidine rings participate in hydrogenation to modify stereochemistry or reduce unsaturated bonds:

-

Stereoselective reduction : Use of chiral catalysts (e.g., Ru-BINAP) achieves enantioselective hydrogenation of imine intermediates derived from the aminomethyl group .

Oxidation Reactions

The tertiary amine in the pyrrolidine ring can be oxidized to N-oxide derivatives under mild conditions:

-

Oxidation with m-CPBA : Meta-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0°C selectively oxidizes the pyrrolidine nitrogen .

| Oxidizing Agent | Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| m-CPBA | 0°C, CH₂Cl₂, 2h | Pyrrolidine N-oxide | >95% | |

| H₂O₂/Na₂WO₄ | 50°C, MeCN, 4h | Over-oxidized lactam byproduct | 60% |

Coupling Reactions

The aminomethyl group serves as a handle for cross-coupling or condensation:

-

Buchwald–Hartwig amination : Palladium-catalyzed coupling with aryl halides modifies the amine functionality.

-

Schiff base formation : Reaction with aldehydes (e.g., benzaldehyde) forms imine derivatives for further functionalization.

Comparative Reactivity of Functional Groups

The table below summarizes the relative reactivity of key functional groups in the molecule:

| Functional Group | Reactivity | Preferred Reactions |

|---|---|---|

| Boc-protected amine | High | Acidic hydrolysis, nucleophilic substitution |

| Benzyl-protected pyrrolidine | Moderate | Hydrogenolysis, alkylation |

| Azetidine ring | Low | Ring-opening under strong acids/bases |

Key Research Findings

-

Steric hindrance effects : The tert-butyl group significantly slows Boc deprotection kinetics compared to less bulky analogs.

-

Solvent dependence : Reaction yields for benzyl group removal vary markedly with solvent polarity (e.g., 78% in EtOH vs. 52% in THF).

Scientific Research Applications

Tert-butyl 3-(4-(aminomethyl)-1-benzylpyrrolidin-3-yl)azetidine-1-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-(aminomethyl)-1-benzylpyrrolidin-3-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Target Compound vs. Pyrazole-Based Azetidine Derivatives ()

Four analogs (5c–5f) share the tert-butyl carbamate-protected azetidine core but differ in substituents:

- Pyrazole Ring : Replaces the pyrrolidine ring in the target compound.

- Substituents : 2-methylphenyl (5c), 4-methoxyphenyl (5d), 3-methoxyphenyl (5e), and 2-methoxyphenyl (5f) groups on the pyrazole.

- Functional Groups: Methoxy esters (e.g., 2-methoxy-2-oxoethyl) instead of aminomethyl and benzyl groups .

Key Differences :

- Molecular Weight : The target compound (345.48 g/mol) is lighter than pyrazole derivatives (e.g., 5d: C₂₄H₃₁N₃O₄, ~431 g/mol).

- Polarity : Pyrazole derivatives with methoxy groups may exhibit higher solubility in polar solvents compared to the lipophilic benzyl group in the target compound.

- Reactivity: The aminomethyl group in the target compound introduces basicity, while pyrazole esters are more hydrolysis-prone .

Target Compound vs. Boronate Ester Intermediate ()

Target Compound vs. Pyrrolidine-Pyrimidine Hybrid ()

A tert-butyl pyrrolidine carboxylate analog features a pyrimidinylamino group. Such structures are common in kinase inhibitors, suggesting divergent therapeutic applications compared to the target compound’s benzyl-pyrrolidine motif .

Physicochemical Properties

| Property | Target Compound | Pyrazole Derivatives (e.g., 5d) | Boronate Ester Intermediate |

|---|---|---|---|

| Molecular Weight | 345.48 g/mol | ~431 g/mol | ~400 g/mol (estimated) |

| Key Functional Groups | Aminomethyl, Benzyl | Methoxyphenyl, Ester | Boronate, Cyanomethyl |

| Solubility | Moderate (lipophilic) | High (polar substituents) | Low (boronate ester) |

| Stability | Stable under neutral pH | Hydrolysis-prone (ester) | Air/moisture-sensitive |

Research Challenges and Opportunities

- Data Gaps: Limited pharmacological data for the target compound; most evidence focuses on synthesis .

- Optimization : Modifying the benzyl group (e.g., fluorination) or replacing pyrrolidine with pyrazole (as in 5c–5f) could enhance target selectivity .

- Synthetic Efficiency : Low yields for sterically hindered derivatives (e.g., 5f) highlight the need for improved catalytic systems .

Q & A

Q. Which structural modifications enhance this compound’s metabolic stability?

- Strategies :

- Introduce fluorine : Replace benzyl hydrogens with F to block oxidative metabolism .

- Azetidine ring substitution : Add methyl groups to reduce CYP450-mediated degradation .

- Validation : LC-MS/MS analysis of microsomal stability assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.